2-(1-Methylcyclopropyl)propanenitrile
Description
2-(1-Methylcyclopropyl)propanenitrile (CAS: EN300-740157) is an organonitrile compound with the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol . Structurally, it consists of a propanenitrile backbone (CH₂CH₂CN) attached to a 1-methylcyclopropyl group. The cyclopropane ring introduces significant ring strain, which may influence its reactivity and stability. The nitrile group (-CN) is highly polar, enabling participation in nucleophilic addition, hydrolysis, or reduction reactions.
Properties
IUPAC Name |
2-(1-methylcyclopropyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6(5-8)7(2)3-4-7/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIUUSTYUSWCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)propanenitrile typically involves the reaction of 1-methylcyclopropylmethanol with a suitable nitrile-forming reagent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the nitrile group .
Industrial Production Methods
Industrial production methods for 2-(1-Methylcyclopropyl)propanenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-(1-Methylcyclopropyl)propanenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(1-methylcyclopropyl)propanenitrile, three structurally related compounds are analyzed (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 2-(1-Methylcyclopropyl)propanenitrile | C₇H₁₁N | 109.17 | EN300-740157 | Nitrile, cyclopropane |
| 2-(1-Methylcyclopropyl)aniline | C₁₀H₁₃N | 147.22 | 71759-33-6 | Aromatic amine, cyclopropane |
| 2-(2-Chlorophenyl)-2-(propylamino)propanenitrile | C₁₂H₁₅ClN₂ | 222.71 | N/A | Nitrile, chlorophenyl, secondary amine |
Table 1. Structural and molecular comparison of 2-(1-methylcyclopropyl)propanenitrile with analogs. Data sourced from .
Functional Group Analysis
- Nitrile vs. Aromatic Amine : The replacement of the nitrile group in 2-(1-methylcyclopropyl)propanenitrile with an aniline group in 2-(1-methylcyclopropyl)aniline introduces aromaticity and basicity. The aniline derivative (pKₐ ~4.6) can undergo electrophilic substitution, whereas the nitrile group is more reactive toward nucleophiles (e.g., Grignard reagents) .
- Chlorophenyl and Secondary Amine: The compound 2-(2-chlorophenyl)-2-(propylamino)propanenitrile incorporates a chlorophenyl group (enhancing lipophilicity) and a secondary amine, which may act as a hydrogen-bond donor. This structural complexity increases its molecular weight by ~104% compared to the target compound .
Reactivity and Stability
- Cyclopropane Ring Effects : The methylcyclopropyl group in all three compounds contributes to steric hindrance and ring strain. However, the nitrile group in 2-(1-methylcyclopropyl)propanenitrile may destabilize the cyclopropane ring under acidic or basic conditions due to electron-withdrawing effects, whereas the aniline derivative’s electron-donating NH₂ group could stabilize the ring .
- Chlorine Substituent Impact: The chlorophenyl group in 2-(2-chlorophenyl)-2-(propylamino)propanenitrile likely increases electrophilicity at the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This contrasts with the unsubstituted cyclopropane derivatives .
Research Findings and Limitations
- Synthetic Challenges: The cyclopropane ring in 2-(1-methylcyclopropyl)propanenitrile requires specialized methods for synthesis (e.g., [2+1] cycloaddition), which may limit scalability compared to non-cyclic analogs .
Biological Activity
2-(1-Methylcyclopropyl)propanenitrile, also known by its CAS number 1516162-65-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
2-(1-Methylcyclopropyl)propanenitrile features a unique cyclopropyl group that may influence its biological activity. The chemical structure can be represented as follows:
This compound has been synthesized and characterized in various studies, highlighting its potential as a versatile building block in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research indicates that 2-(1-Methylcyclopropyl)propanenitrile exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In addition to antimicrobial activity, the compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Anticancer Activity
The anticancer potential of 2-(1-Methylcyclopropyl)propanenitrile has been explored in various cancer cell lines. Preliminary results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved.
The biological activities of 2-(1-Methylcyclopropyl)propanenitrile are thought to stem from its ability to interact with specific cellular targets. For instance, its antimicrobial action may involve binding to bacterial enzymes or structural proteins, while its anti-inflammatory effects could result from modulation of key signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 2-(1-Methylcyclopropyl)propanenitrile against multi-drug resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant activity compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory properties, researchers found that treatment with 2-(1-Methylcyclopropyl)propanenitrile reduced TNF-alpha levels by approximately 50% in lipopolysaccharide-stimulated macrophages. This suggests a potent anti-inflammatory effect that warrants further investigation for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
